REACTION_SMILES
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[CH2:16]([CH:17]=[CH2:18])[Br:19].[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[C:9](=[O:10])[O:11][CH2:12][CH3:13].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[H-:14].[Na+:15]>>[CH2:1]([CH3:2])[C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH2:18][CH:17]=[CH2:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(CC)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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C=CCC(CC)(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |